molecular formula C11H13NO B7890225 4-Butoxyphenyl isocyanide

4-Butoxyphenyl isocyanide

Cat. No.: B7890225
M. Wt: 175.23 g/mol
InChI Key: HUVMSHRHTWXKEM-UHFFFAOYSA-N
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Description

4-Butoxyphenyl isocyanide is an organic compound characterized by the presence of an isocyanide group attached to a phenyl ring, which is further substituted with a butoxy group. The molecular formula of this compound is C11H13NO, and it is known for its unique reactivity and versatility in organic synthesis .

Preparation Methods

The synthesis of 4-Butoxyphenyl isocyanide typically involves the formylation of the corresponding amine followed by dehydration to form the isocyanide. One common method is the one-pot preparation from amines, which includes formylation, dehydration of formamide to isocyanide, and subsequent multicomponent reactions . This method is advantageous due to its simplicity and efficiency, allowing for the preparation of isocyanides under mild conditions .

Industrial production methods often involve the use of dehydrating agents and bases to facilitate the conversion of formamides to isocyanides. The process can be scaled up to produce large quantities of isocyanides with high purity and yield .

Mechanism of Action

The mechanism of action of 4-Butoxyphenyl isocyanide involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a wide range of chemical reactions. In biological systems, isocyanides can covalently modify essential metabolic enzymes, inhibiting their activity and leading to antimicrobial effects . The molecular targets often include enzymes involved in fatty acid biosynthesis and other metabolic pathways .

Properties

IUPAC Name

1-butoxy-4-isocyanobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-4-9-13-11-7-5-10(12-2)6-8-11/h5-8H,3-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVMSHRHTWXKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxyphenyl isocyanide
Reactant of Route 2
4-Butoxyphenyl isocyanide

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